molecular formula C7H11BrNO3P B13634914 [4-(Aminomethyl)phenyl]phosphonicacidhydrobromide

[4-(Aminomethyl)phenyl]phosphonicacidhydrobromide

Katalognummer: B13634914
Molekulargewicht: 268.04 g/mol
InChI-Schlüssel: RJZYYRZJKVAZCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(Aminomethyl)phenyl]phosphonic acid hydrobromide is an organic compound that has been utilized in various scientific research applications. It is a white crystalline solid with a molecular weight of 391.86 g/mol and a melting point of 76.5 °C. This compound is known for its versatility and has been used as a reagent in organic synthesis, a catalyst in biochemical reactions, and a substrate for the production of various compounds.

Vorbereitungsmethoden

The synthesis of [4-(Aminomethyl)phenyl]phosphonic acid hydrobromide involves the reaction between an amine group and a carboxylic acid. The compound can be synthesized through various synthetic routes, including the use of specific reagents and reaction conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

[4-(Aminomethyl)phenyl]phosphonic acid hydrobromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

[4-(Aminomethyl)phenyl]phosphonic acid hydrobromide has been used in a variety of scientific research applications, including:

    Organic Synthesis: It serves as a reagent in the synthesis of various compounds, such as 4-amino-2-methylbenzoic acid and 4-amino-3-methylbenzoic acid.

    Catalysis: The compound acts as a catalyst in biochemical reactions, facilitating the formation of covalent bonds between functional groups.

    Production of Compounds: It is used as a substrate for the production of various compounds, including 4-amino-3-chlorobenzoic acid and 4-amino-2-chlorobenzoic acid.

Wirkmechanismus

The mechanism of action of [4-(Aminomethyl)phenyl]phosphonic acid hydrobromide involves catalyzing the reaction between an amine group and a carboxylic acid. It facilitates the formation of a covalent bond between these two functional groups by transferring a proton from the amine group to the carboxylic acid group. This mechanism is crucial for its role as a reagent and catalyst in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

[4-(Aminomethyl)phenyl]phosphonic acid hydrobromide can be compared with other similar compounds, such as:

  • 4-Amino-2-methylbenzoic acid
  • 4-Amino-3-methylbenzoic acid
  • 4-Amino-3-chlorobenzoic acid
  • 4-Amino-2-chlorobenzoic acid

These compounds share similar functional groups and chemical properties but differ in their specific applications and reactivity. The uniqueness of [4-(Aminomethyl)phenyl]phosphonic acid hydrobromide lies in its versatility and ability to act as both a reagent and a catalyst in various chemical reactions.

Eigenschaften

Molekularformel

C7H11BrNO3P

Molekulargewicht

268.04 g/mol

IUPAC-Name

[4-(aminomethyl)phenyl]phosphonic acid;hydrobromide

InChI

InChI=1S/C7H10NO3P.BrH/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H

InChI-Schlüssel

RJZYYRZJKVAZCG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CN)P(=O)(O)O.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.